molecular formula C6H10N4O2 B12816572 N-Ethyl-1-methyl-4-nitro-1H-imidazol-2-amine

N-Ethyl-1-methyl-4-nitro-1H-imidazol-2-amine

Cat. No.: B12816572
M. Wt: 170.17 g/mol
InChI Key: QJTZVXLLYHCISA-UHFFFAOYSA-N
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Description

N-Ethyl-1-methyl-4-nitro-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the nitrogen atom, a methyl group at the first carbon, and a nitro group at the fourth carbon. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-methyl-4-nitro-1H-imidazol-2-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable base under mild conditions can lead to the formation of the imidazole ring. The reaction conditions typically involve the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step processes that ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes. For example, the use of N-heterocyclic carbenes (NHC) as catalysts has been shown to be effective in the synthesis of trisubstituted imidazoles .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-methyl-4-nitro-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Cyclization: Bases such as sodium hydride or potassium tert-butoxide.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted imidazole derivatives.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

N-Ethyl-1-methyl-4-nitro-1H-imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-1-methyl-4-nitro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also bind to enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-nitro-1H-imidazole: Lacks the ethyl group, making it less lipophilic.

    N-Ethyl-1-methyl-1H-imidazole: Lacks the nitro group, reducing its reactivity.

    4-Nitro-1H-imidazole: Lacks both the ethyl and methyl groups, making it less sterically hindered.

Uniqueness

N-Ethyl-1-methyl-4-nitro-1H-imidazol-2-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group enhances its reactivity, while the ethyl and methyl groups influence its lipophilicity and steric properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

N-ethyl-1-methyl-4-nitroimidazol-2-amine

InChI

InChI=1S/C6H10N4O2/c1-3-7-6-8-5(10(11)12)4-9(6)2/h4H,3H2,1-2H3,(H,7,8)

InChI Key

QJTZVXLLYHCISA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CN1C)[N+](=O)[O-]

Origin of Product

United States

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